molecular formula C20H17N3O4 B2486197 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide CAS No. 900009-93-0

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B2486197
M. Wt: 363.373
InChI Key: AXSUOUOTNKYMMS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been synthesized and studied for their unique chemical and physical properties. The synthesis and analysis of such compounds are crucial for developing new materials with potential applications in various fields, including pharmacology, material science, and chemical engineering.

Synthesis Analysis

Synthesis methods for compounds similar to "1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide" involve multi-step chemical reactions that include nucleophilic substitution, cyclization, and nitration. These processes require precise conditions to ensure the desired product is obtained with high yield and purity. For example, the synthesis of nitro-substituted benzoic anhydrides and their derivatives involves catalysis under mild conditions to avoid undesired side reactions (Shiina et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like "1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide" is analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide insights into the compound's stereochemistry, molecular geometry, and electronic structure, which are critical for understanding its reactivity and properties. For instance, hydrogen bonding and molecular assembly studies offer insights into the compound's structural characteristics (Smith & Wermuth, 2010).

Chemical Reactions and Properties

The chemical reactivity of "1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide" involves its interaction with various reagents under different conditions. These reactions can lead to the formation of new bonds, functional groups, or entirely new compounds. Studies on similar compounds have explored reactions such as cycloadditions, which are fundamental for synthesizing complex heterocyclic structures (Lemire et al., 2005).

Scientific Research Applications

Pharmacokinetic Studies

The pharmacokinetics and metabolism of closely related compounds have been studied extensively. For instance, Higuchi and Shiobara (1980) investigated the metabolism of nicardipine hydrochloride in dogs using deuterium-labelled compounds. Their findings highlighted the biological isotope effect and suggested that debenzylation in the liver is a rate-limiting step in drug elimination, indicating the complexity of metabolic pathways in drug processing S. Higuchi & Y. Shiobara, 1980.

Hemoglobin Adducts Analysis

Zwirner-Baier et al. (1994) conducted studies on hemoglobin adducts of polyfunctional monocyclic N-substituted arenes, which are chemically related to 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide. This research is significant as it sheds light on the metabolic pathways and potential for biomonitoring human exposure to similar compounds I. Zwirner-Baier, F. J. Kordowich & H. Neumann, 1994.

MRI Contrast Agents and Redox Status

The research by Hyodo et al. (2006) on nitroxide radicals used as contrast agents in MRI is particularly intriguing. Although not directly related to 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide, the study's insights into the role of redox status in tumors and the use of such compounds in imaging and therapy can provide valuable perspectives for future research on related compounds F. Hyodo, Ken-ichiro Matsumoto & A. Matsumoto, 2006.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a strong acid or base, it could be corrosive. If it were highly reactive, it could be a fire or explosion hazard .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. This could involve laboratory experiments, computational modeling, or both .

properties

IUPAC Name

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUOUOTNKYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide

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